ANB-NOS
Description
Evolution of Cross-Linking Reagents in Chemical Biology and Proteomics
The field of chemical biology has seen a significant evolution in the design and application of cross-linking reagents. Early cross-linkers were often homobifunctional and non-specific, such as glutaraldehyde, which could indiscriminately link proteins, often leading to polymerization and precipitation. rsc.orgyoutube.com While useful for stabilizing protein complexes, these first-generation reagents provided limited and often difficult-to-interpret structural information.
The advent and progression of mass spectrometry (MS) as a primary tool for protein analysis drove a revolution in cross-linker design. rsc.orgnih.gov The development of cross-linking mass spectrometry (XL-MS) created a demand for more sophisticated reagents that could provide precise distance constraints between specific amino acid residues within a protein or protein complex. nih.govresearchgate.net This led to the creation of a diverse toolbox of cross-linkers with varying spacer arm lengths, cleavable bonds (e.g., MS-cleavable), and integrated affinity tags like biotin (B1667282) for easier enrichment of cross-linked peptides from complex mixtures. rsc.orgresearchgate.net
Modern cross-linkers are designed with specific applications in mind. They feature a variety of reactive groups, spacer scaffolds of different lengths, and functionalities such as isotope labeling, cleavability, and enrichment handles. researchgate.net This complexity allows researchers to conduct system-wide studies of protein-protein interactions (PPIs) in their native cellular environments, capturing even transient or weak interactions that were previously difficult to detect. nih.gov The continuous innovation in cross-linker chemistry is essential for advancing structural proteomics and accurately mapping the intricate networks of molecular interactions within dynamic biological systems. researchgate.net
Significance of Heterobifunctional Scaffolds for Molecular Conjugation
Heterobifunctional cross-linkers represent a major advancement over their homobifunctional counterparts. These molecules contain two different reactive groups at their ends, which allows for a controlled, two-step conjugation process. youtube.com This dual reactivity is a key advantage, as it minimizes the undesirable self-conjugation and polymerization that can occur with homobifunctional reagents. youtube.com
The significance of heterobifunctional scaffolds lies in their versatility to join disparate types of molecules with high specificity. nih.gov For example, one end of the linker can be designed to react with primary amines (abundant in proteins), while the other end targets sulfhydryl groups (cysteine residues), carboxyl groups, or even non-protein molecules. korambiotech.comscbt.com This modularity is crucial for creating complex molecular architectures, such as antibody-drug conjugates (ADCs), immunotoxins, and labeled protein reagents for diagnostic assays. korambiotech.comnih.gov
Furthermore, heterobifunctional linkers are central to innovative chemical biology strategies. They are used to study protein-protein interactions by first attaching the linker to a purified "bait" protein, which is then used to capture its interacting "prey" protein within a cell lysate. thermofisher.com The ability to bring two different proteins together has also been harnessed in the development of technologies like proteolysis-targeting chimeras (PROTACs), where a small molecule recruits a specific protein to an E3 ubiquitin ligase, marking it for degradation by the proteasome. nih.gov The strategic design of these linkers, connecting two distinct binding moieties, enables the engineering of novel biological functions and provides powerful tools for research and therapeutic development. nih.govnih.gov
Overview of N-(5-Azido-2-nitrobenzoyloxy)succinimide (ANB-NOS) in Academic Research
N-(5-Azido-2-nitrobenzoyloxy)succinimide, commonly abbreviated as this compound, is a prominent example of a heterobifunctional cross-linking reagent used in academic research. creative-biolabs.comprochemonline.comnih.gov It is classified as a photoactive, non-cleavable cross-linker. creative-biolabs.comgbiosciences.comsigmaaldrich.com Its utility stems from its two distinct reactive functionalities that allow for a sequential, two-stage cross-linking procedure.
The first reactive group is an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used to react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, to form a stable amide bond. thermofisher.com This reaction proceeds efficiently under physiological to slightly alkaline pH conditions (typically pH 7.2-9). thermofisher.com The initial coupling of this compound to a target molecule is therefore directed towards accessible primary amines. sigmaaldrich.com
The second functional group is an aryl azide (B81097) (specifically, a nitrophenyl azide). nih.govsigmaaldrich.com This group is photo-activatable, meaning it remains inert until exposed to ultraviolet (UV) light. scbt.com Upon UV irradiation (typically at wavelengths between 250-350 nm), the azide group is converted into a highly reactive nitrene intermediate. sigmaaldrich.comnih.gov This nitrene can then rapidly and non-specifically insert into various chemical bonds, including C-H and N-H bonds of nearby molecules, forming a stable covalent linkage. sigmaaldrich.comnih.gov This photo-activated, non-specific reaction is ideal for capturing interaction partners in their native state, as it does not rely on the presence of specific functional groups on the second target. scbt.comnih.gov The nitro group substituent on the phenyl ring helps to shift the absorption band to a longer wavelength compared to simple aryl azides. sigmaaldrich.com
This dual-reaction mechanism makes this compound a valuable tool for mapping molecular interactions. Researchers can first conjugate it to a purified protein or other amine-containing molecule in the dark via its NHS ester, and then introduce this modified "bait" into a biological system to find its binding partners. Subsequent UV exposure permanently cross-links the bait to any molecule in close proximity, effectively trapping and allowing for the identification of transient or unknown interactors. thermofisher.com
Table 1: Chemical Properties of N-(5-Azido-2-nitrobenzoyloxy)succinimide (this compound)
| Property | Value | Source(s) |
| CAS Number | 60117-35-3 | prochemonline.comsigmaaldrich.comcymitquimica.com |
| Molecular Formula | C₁₁H₇N₅O₆ | nih.govsigmaaldrich.com |
| Molecular Weight | 305.20 g/mol | prochemonline.comgbiosciences.comsigmaaldrich.com |
| Appearance | Light yellow to orange powder | prochemonline.com |
| Spacer Arm Length | 7.7 Å | gbiosciences.com |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester | creative-biolabs.comsigmaaldrich.com |
| Reactive Group 2 | Azide (Photo-reactive) | creative-biolabs.comsigmaaldrich.com |
| Reactivity Target 1 | Primary Amines (-NH₂) | thermofisher.comgbiosciences.com |
| Reactivity Target 2 | Non-specific (activated by UV light) | sigmaaldrich.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJEDZPVVDXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208867 | |
| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |
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Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |
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CAS No. |
60117-35-3 | |
| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |
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| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |
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| Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |
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Synthetic Methodologies and Structural Derivatization of N 5 Azido 2 Nitrobenzoyloxy Succinimide
Established Synthetic Pathways for N-(5-Azido-2-nitrobenzoyloxy)succinimide
The synthesis of N-(5-Azido-2-nitrobenzoyloxy)succinimide generally involves the activation of 5-azido-2-nitrobenzoic acid for reaction with N-hydroxysuccinimide. While specific detailed synthetic procedures were not extensively detailed in the search results, the compound is commercially available, indicating established synthetic routes exist chemimpex.comprochemonline.comtcichemicals.comcymitquimica.com. The core transformation involves forming an ester bond between the carboxyl group of 5-azido-2-nitrobenzoic acid and the hydroxyl group of N-hydroxysuccinimide. This type of esterification is commonly achieved using coupling reagents in organic synthesis.
Strategies for Modulating N-(5-Azido-2-nitrobenzoyloxy)succinimide Reactivity and Selectivity
Modulating the reactivity and selectivity of cross-linking reagents like ANB-NOS is crucial for tailoring their application in complex biological systems. Strategies often involve modifying the spacer arm connecting the reactive groups or developing derivatives with orthogonally reactive functionalities.
Rational Design of Spacer Arm Length and Flexibility
The spacer arm in a cross-linker influences the distance between the conjugated molecules and can impact the efficiency and specificity of the cross-linking reaction. This compound possesses a rigid spacer arm interchim.fr. The length and flexibility of spacer arms have been shown to affect the binding affinities of conjugated molecules. For instance, studies involving photoaffinity labeling reagents with varying spacer arm lengths demonstrated differing relative binding affinities for proteins like sex hormone-binding globulin and androgen receptors nih.gov. Increasing the length of the spacer arm in certain conjugates led to decreased relative binding affinities for sex hormone-binding globulin, while longer spacer arms showed significant interaction with androgen receptors nih.gov. Although these findings relate to different photoactivable aryl azide (B81097) reagents, they highlight the general principle that spacer arm design is a critical factor in optimizing the interaction of the cross-linker with its target and modulating the properties of the resulting conjugate.
Development of Orthogonally Reactive N-(5-Azido-2-nitrobenzoyloxy)succinimide Derivatives
Developing orthogonally reactive derivatives involves incorporating functional groups that react independently of each other under different conditions. This allows for multi-step conjugations with precise control over which functional groups react at each stage. While the search results specifically mention this compound as a heterobifunctional reagent with an NHS ester and a photoreactive azide proteochem.comprochemonline.comsigmaaldrich.com, the concept of orthogonal reactivity is a significant area in chemical synthesis and bioconjugation nih.govresearchgate.netd-nb.inforesearchgate.net. Orthogonal reactive groups allow for selective targeting and modification, which is particularly valuable in the synthesis of complex biomolecules and conjugates nih.govd-nb.info. For example, orthogonal glycosylation strategies have been developed for the synthesis of glycans and nucleosides nih.gov. The development of this compound itself represents an early example of a heterobifunctional reagent offering distinct reactivity profiles (amine-reactive NHS ester and photoreactive azide) proteochem.comprochemonline.comsigmaaldrich.com. Further derivatization could potentially involve replacing or modifying the succinimide (B58015) or nitrophenyl azide moieties with other orthogonal functionalities to expand its utility.
Process Optimization and Scalability in N-(5-Azido-2-nitrobenzoyloxy)succinimide Synthesis
Optimization and scalability of chemical synthesis processes are essential for producing compounds like this compound efficiently and in larger quantities for research and potential applications. While detailed studies specifically on the process optimization and scalability of this compound synthesis were not prominently featured in the search results, the availability of this compound from chemical suppliers in various quantities suggests that scalable synthetic methods have been developed chemimpex.comprochemonline.comtcichemicals.comcymitquimica.com. General principles of process optimization in chemical synthesis include improving yields, reducing reaction times, minimizing purification steps, and using cost-effective and environmentally friendly reagents and solvents. Scalability involves adapting laboratory-scale synthesis to larger industrial production while maintaining efficiency and purity. Research in related areas, such as the synthesis of nanoparticles and other complex molecules, often focuses on developing scalable and efficient methods acs.orgscielo.brmdpi.com. For instance, studies on nanoparticle synthesis highlight the importance of choosing appropriate methods for scalability mdpi.com. Similarly, the chemical synthesis of complex biomolecules like glycans and nucleosides emphasizes the development of efficient and scalable routes nih.gov. Applying these principles to this compound synthesis would involve optimizing reaction conditions, potentially exploring alternative synthetic routes, and developing efficient purification protocols to enable larger-scale production.
Mechanistic Characterization of N 5 Azido 2 Nitrobenzoyloxy Succinimide Reaction Kinetics
Aminolysis of the N-Hydroxysuccinimide Ester Moiety
The NHS ester moiety of Anb-nos is designed to react with primary amines, forming a stable amide bond. This reaction is a cornerstone of many bioconjugation techniques, allowing for the specific labeling of proteins and other amine-containing molecules. thermofisher.comnih.gov The reaction involves a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester, followed by the release of N-hydroxysuccinimide. thermofisher.comresearchgate.net
pH-Dependence of Amine Acylation Efficiency
The efficiency of the aminolysis reaction is highly dependent on the pH of the reaction buffer. NHS esters react efficiently with primary amino groups in buffers with a pH range of 7-9. thermofisher.comcephamls.com At lower pH, the concentration of deprotonated, nucleophilic primary amines is reduced, slowing the reaction. At higher pH, the competing hydrolysis of the NHS ester becomes more significant. thermofisher.com
Hydrolysis is a side reaction where water acts as the nucleophile instead of an amine, leading to the cleavage of the ester and rendering the molecule non-reactive towards amines. thermofisher.comnih.gov This competing hydrolysis increases with increasing pH. thermofisher.com In dilute solutions of proteins or peptides, hydrolysis occurs more readily, while in concentrated protein solutions, the acylation reaction is favored. thermofisher.com Non-amine-containing buffers such as sodium phosphate, HEPES, carbonate/bicarbonate, or borate (B1201080) are recommended for reactions involving NHS esters in the pH 7-9 range. thermofisher.com
Research findings on related NHS esters highlight the competition between aminolysis and hydrolysis. For instance, studies on the aminolysis of the NHS ester of ρ-methoxybenzoic acid in aqueous buffers showed that the reaction rate is dependent on the free amine concentration. mst.edu Investigations into succinimidyl ester surface chemistry have also demonstrated that hydrolysis can be significantly faster than aminolysis, particularly at near physiological pH, potentially leading to a higher proportion of physically adsorbed proteins rather than covalently linked ones when protein concentrations are low. nih.govresearchgate.net
Investigation of Reaction Byproducts and Their Impact on Conjugation Fidelity
The primary byproduct of the aminolysis reaction is N-hydroxysuccinimide (NHS). thermofisher.com The formation of NHS is a direct consequence of the amine acylation reaction. While NHS itself is generally considered a good leaving group, its presence in the reaction mixture typically does not negatively impact the fidelity of the conjugation once the amide bond is formed.
Photoreactivity of the Nitrophenylazide Group for Covalent Capture
The nitrophenylazide group in this compound provides a mechanism for covalent capture upon photoactivation. This allows for a second, often less specific, conjugation step, useful for capturing interacting molecules or immobilizing the conjugated species onto a surface. thermofisher.comcephamls.com
Photolytic Activation Wavelength Profiling and Optimization
Aryl azides, including the nitrophenylazide in this compound, are photoactivated by UV light. thermofisher.comthermofisher.com The presence of the nitro group on the phenyl azide (B81097) ring in this compound shifts the optimal wavelength for photoactivation to 320-350 nm. cephamls.comzhscience.com This longer wavelength range is generally less damaging to biomolecules like proteins and nucleic acids compared to the shorter wavelengths required for activation of simple aryl azides. cephamls.com
Photolysis of the azide group leads to the extrusion of nitrogen gas and the formation of a highly reactive nitrene intermediate. thermofisher.comthermofisher.com The duration of UV exposure required for efficient photoactivation and labeling is typically in the range of 15-20 minutes when using appropriate light sources. molbio.com The intensity of the UV light source affects the required exposure time, with higher wattage lamps generally requiring shorter exposure times. thermofisher.com
Spectroscopic Analysis of Nitrene Intermediate Formation and Reactivity
Upon photoactivation, the nitrophenylazide undergoes a complex series of reactions involving the formation of a nitrene intermediate. thermofisher.comthermofisher.com Spectroscopic methods, such as UV-Vis spectroscopy, can be used to monitor the disappearance of the azide absorption band and the formation of new species upon irradiation.
The nitrene intermediate is highly reactive and can undergo various reactions, including insertion into C-H and N-H bonds, addition to double bonds, or ring expansion to form a reactive intermediate that can then react with nucleophiles, such as primary amines. thermofisher.comthermofisher.com In the presence of primary amines, the reaction pathway involving ring expansion followed by reaction with the amine tends to dominate. thermofisher.com
Studies on the photochemistry of related nitrophenyl azides in the presence of amines have shown the formation of triazoline products, suggesting complex reaction pathways involving electron transfer and intermediate trapping. oup.com The reactivity of the nitrene intermediate is rapid and generally non-specific, allowing for covalent labeling of molecules in close proximity to the activated azide. sigmaaldrich.com
Applications of N 5 Azido 2 Nitrobenzoyloxy Succinimide in Biomolecular Research
Protein and Peptide Cross-Linking for Structural and Functional Elucidation
The ability of ANB-NOS to covalently link different parts of a protein or protein complex makes it a powerful tool for elucidating three-dimensional structures and understanding dynamic functional processes.
Intramolecular Cross-Linking for Conformational Probing
Intramolecular cross-linking with this compound can provide valuable insights into the tertiary structure and conformational changes of a single protein. nih.govnih.govresearchgate.net By introducing cross-links between different domains or regions of a polypeptide chain, researchers can generate distance constraints that aid in computational modeling of protein structures.
A key application of this technique is in the study of protein dynamics. For instance, a protein can be labeled with this compound under conditions that favor a specific conformational state (e.g., active or inactive). After removing the excess reagent, the protein can be transitioned to a different conformational state before photoactivation of the azide (B81097) group. nih.gov The resulting cross-linking pattern can reveal which parts of the protein come into proximity during the conformational change, providing a snapshot of the protein's dynamic behavior. nih.gov This approach has been instrumental in studying the folding pathways of proteins and the mechanisms of allosteric regulation. nih.govproteopedia.org
Intermolecular Cross-Linking for Protein-Protein Interaction Mapping
Identifying and characterizing protein-protein interactions is fundamental to understanding cellular processes. This compound is widely used to capture both stable and transient interactions between proteins. nih.govnih.govresearchgate.netyoutube.com The two-step nature of this compound is particularly advantageous for this application. A "bait" protein can be selectively modified with this compound via its amine groups. This modified protein is then introduced to a cellular lysate or a purified system containing its potential "prey" binding partners. After allowing time for the interaction to occur, UV irradiation permanently cross-links the interacting proteins. nih.gov
This method has been successfully employed to map the interaction interfaces of complex protein assemblies. For example, studies on the interaction between calmodulin (CaM) and neuronal nitric oxide synthase (nNOS) have utilized cross-linking strategies to identify the specific domains involved in the CaM-mediated activation of nNOS. nih.govnih.govmdpi.com Similarly, cross-linking has been used to investigate the intricate network of protein-protein interactions within the ribosome, a large and dynamic molecular machine. nih.govfrontiersin.orgnih.govmdpi.com
Application in Mass Spectrometry-Based Proteomics
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the large-scale analysis of protein structures and interactions. nih.govnih.govnih.govsci-hub.styoutube.com this compound is well-suited for XL-MS studies. After cross-linking, the protein sample is digested with a protease, such as trypsin, generating a complex mixture of linear and cross-linked peptides. These peptides are then analyzed by mass spectrometry. nih.gov
The identification of cross-linked peptides, which contain fragments from two different regions of the same protein or from two different proteins, provides direct evidence of their spatial proximity. nih.govnih.gov The mass of the cross-linker itself is a known entity, which aids in the computational analysis of the mass spectra to identify the cross-linked species. researchgate.net Quantitative XL-MS, which often employs isotopically labeled cross-linkers, can be used to compare the extent of cross-linking under different conditions, providing insights into dynamic changes in protein conformation and interaction. researchgate.netbiorxiv.orgbiorxiv.org
Table 2: Workflow for this compound Cross-Linking Mass Spectrometry (XL-MS)
| Step | Description | Key Considerations | Reference |
|---|---|---|---|
| 1. Cross-Linking Reaction | Incubate the protein sample with this compound to label primary amines. Photo-activate the azide group with UV light to form covalent cross-links. | Optimize this compound concentration, incubation time, and UV exposure to balance cross-linking efficiency and protein damage. | nih.govnih.gov |
| 2. Proteolytic Digestion | Digest the cross-linked protein(s) with a specific protease (e.g., trypsin) to generate a peptide mixture. | Ensure complete digestion to produce peptides of a suitable size for mass spectrometry analysis. | nih.gov |
| 3. Enrichment of Cross-Linked Peptides | (Optional but recommended) Use techniques like size-exclusion or ion-exchange chromatography to enrich for the less abundant cross-linked peptides. | Enrichment significantly increases the chances of identifying cross-links in complex samples. | nih.gov |
| 4. LC-MS/MS Analysis | Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). | High-resolution mass spectrometers are crucial for accurate mass determination of the precursor and fragment ions. | sci-hub.st |
| 5. Data Analysis | Use specialized software to identify the cross-linked peptides from the complex MS/MS data. The software searches for pairs of peptides linked by the mass of the this compound cross-linker. | Sophisticated algorithms are required to handle the complexity of cross-linked peptide fragmentation spectra. | nih.govnih.gov |
| 6. Structural Modeling | Use the identified distance constraints from the cross-links to build or refine computational models of the protein or protein complex structure. | The accuracy of the model depends on the number and distribution of the identified cross-links. | sci-hub.st |
Targeted Bioconjugation and Labeling of Biological Macromolecules
The reactivity of this compound can be harnessed to covalently attach a wide variety of labels, such as fluorescent dyes, biotin (B1667282), or drug molecules, to biological macromolecules for various applications. youtube.com
Site-Specific Labeling of Proteins and Antibodies
While the NHS ester of this compound typically reacts with all accessible lysine (B10760008) residues, leading to heterogeneous labeling, strategies exist to achieve site-specificity. mdpi.comnih.govalphathera.com One approach is to engineer the protein of interest to have a single, highly reactive primary amine at a desired location. Another strategy involves leveraging the photo-reactive nature of the azide group for more controlled conjugation. atlasofscience.org
In the context of antibodies, site-specific labeling is crucial to avoid modification of the antigen-binding sites, which could compromise their function. mdpi.comnih.govatlasofscience.org By using photo-reactive antibody-binding domains in conjunction with a cross-linker, it is possible to direct the label to the constant (Fc) region of the antibody, ensuring that the antigen-binding fragments (Fab) remain unaltered. atlasofscience.org This approach yields homogeneous antibody conjugates with preserved antigen-binding affinity, which is critical for applications in diagnostics and therapeutics. mdpi.comacs.org
Covalent Attachment to Nucleic Acids and Liposomes
The principles of bioconjugation with this compound extend beyond proteins to other important biomolecules like nucleic acids and liposomes. The covalent attachment of labels or functional moieties to nucleic acids is essential for their detection and for studying their interactions with other molecules. nih.govoup.com While direct reaction of this compound with unmodified nucleic acids is not typical, the azide group of this compound can be utilized in "click chemistry" reactions. springernature.com For instance, a nucleic acid can be synthesized with a terminal alkyne group, which can then be specifically reacted with the azide of an this compound-modified molecule.
Similarly, liposomes, which are spherical vesicles used in drug delivery and as model membrane systems, can be functionalized using this compound. nih.govresearchgate.netnih.gov Lipids containing a primary amine head group can be incorporated into the liposome (B1194612) bilayer and subsequently reacted with the NHS ester of this compound. Alternatively, the azide group can be used for click chemistry-based conjugation to the liposome surface. springernature.com This allows for the attachment of targeting ligands, such as antibodies or peptides, to the liposome surface to direct them to specific cells or tissues. nih.govresearchgate.net
Integration into Affinity-Based Purification Strategies
Affinity-based purification stands out as a highly effective method for the isolation of specific proteins or protein complexes from a complex biological mixture. The incorporation of this compound into these strategies utilizes its dual-functionality to covalently capture interacting protein partners that might otherwise be lost during the rigorous washing steps inherent to traditional affinity purification techniques. youtube.comyoutube.com
The process typically commences with the modification of a "bait" protein with this compound. The NHS ester end of the this compound molecule readily forms a stable amide bond with primary amines, such as those found on lysine residues of the bait protein, under mild pH conditions. This functionalized bait protein is then introduced into a cell lysate or a protein mixture to enable the formation of non-covalent protein-protein interactions. Following an incubation period, the mixture undergoes UV irradiation. This photoactivation step transforms the inert azido (B1232118) group into a highly reactive nitrene intermediate. This nitrene can then form a covalent linkage with molecules in its immediate vicinity, thereby "trapping" the interacting proteins. nih.govnih.gov
This photocrosslinking step is particularly crucial for the stabilization of transient or weak interactions, which are often of great biological significance but are challenging to investigate using conventional methods. The resulting covalently crosslinked complexes can then be purified using an affinity tag (e.g., His-tag, GST-tag) that is part of the bait protein. Subsequent analysis of the purified complexes through techniques like SDS-PAGE and mass spectrometry enables the identification of the interacting protein partners. nih.gov
| Feature | Description |
| Bait Protein Modification | The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on the bait protein to form a stable amide bond. |
| Interaction Formation | The this compound-modified bait protein is incubated with a protein mixture to allow for the formation of non-covalent complexes. |
| Photocrosslinking | Exposure to UV light activates the azido group, leading to the formation of a highly reactive nitrene that covalently binds to interacting proteins. |
| Purification | The covalently stabilized protein complexes are isolated from the mixture using an affinity tag present on the bait protein. |
| Analysis | The captured interacting proteins are identified and characterized using techniques such as mass spectrometry. |
N-(5-Azido-2-nitrobenzoyloxy)succinimide as a Core Component in PROTAC (Proteolysis Targeting Chimeras) Research
Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that co-opts the cell's native protein degradation machinery to eliminate specific target proteins. arvinas.comresearchgate.net A PROTAC molecule is a heterobifunctional molecule comprising a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govexplorationpub.com The design and chemical nature of the linker are of paramount importance for the efficacy and selectivity of the PROTAC. nih.gov
The chemical characteristics of this compound make it a valuable component for the synthesis of PROTAC linkers. glpbio.com Its bifunctional nature permits the sequential or orthogonal conjugation of the target-binding ligand and the E3 ligase-recruiting ligand. For example, the NHS ester of this compound can be reacted with an amine-functionalized E3 ligase ligand. The subsequent conjugate, which now contains a photoactivatable azido group, can then be linked to the target-binding ligand.
The synthesis of these specialized linkers typically requires multi-step organic chemistry procedures. The length and chemical makeup of the linker are critical parameters that are often systematically altered to achieve optimal formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. explorationpub.comnih.gov The inclusion of the photoactivatable azido group from this compound provides an additional level of experimental control, enabling photocrosslinking studies to confirm target engagement and the formation of the ternary complex.
A fundamental aspect of rational PROTAC design is understanding the mechanism by which a PROTAC facilitates the interaction between a target protein and an E3 ubiquitin ligase. nih.govacs.org this compound-based scaffolds can be utilized as chemical probes to dissect these recruitment mechanisms. By integrating this compound into the PROTAC linker, researchers can employ photocrosslinking to covalently capture the transient ternary complex. researchgate.net
Upon UV irradiation, the azido group on the this compound-containing linker forms a covalent bond with either the E3 ligase or the target protein, depending on the spatial arrangement of the ternary complex. The analysis of these crosslinked products by mass spectrometry can yield valuable structural insights into the protein-protein interfaces within the ternary complex. This information is then used to refine the PROTAC linker design to enhance the efficiency of ubiquitin transfer from the E3 ligase to the target protein, the critical step that leads to its degradation. researchgate.net
The primary objective of a PROTAC is to induce the potent and selective degradation of a target protein. nih.govmdpi.com The efficacy and selectivity of this compound-based PROTACs are typically evaluated using cell-based assays. Efficacy is commonly measured by determining the DC50 (the concentration of the PROTAC required to achieve 50% degradation of the target protein) and the Dmax (the maximum level of degradation attainable). nih.gov
The selectivity of a PROTAC is assessed through proteomic profiling techniques, such as quantitative mass spectrometry, to determine its effects on the entire proteome. nih.gov An ideal PROTAC should exclusively induce the degradation of the intended target protein with minimal off-target effects. The data collected from these studies, including DC50 and Dmax values across various cell lines and for different target proteins, are essential for the preclinical development of PROTAC-based therapeutics. nih.gov
| Research Parameter | Description |
| DC50 | The concentration of a PROTAC that results in a 50% reduction in the level of the target protein. |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. |
| Selectivity | The degree to which a PROTAC degrades the intended target protein relative to other proteins in the cell. |
| Ternary Complex Formation | The ability of the PROTAC to bring the target protein and the E3 ligase into close proximity to facilitate ubiquitination. |
Development of Proximity-Ligation and Activity-Based Probes
In addition to its applications in affinity purification and PROTACs, this compound is a valuable reagent for creating proximity-ligation and activity-based probes. These probes are engineered to identify and characterize protein-protein interactions and enzymatic activities within the complex environment of the cell.
In proximity-ligation assays (PLA), this compound can be used to crosslink proteins that are situated in close proximity. researchgate.netsigmaaldrich.com This is especially useful for validating protein-protein interactions within their native cellular context. researchgate.netnih.gov The photoactivatable property of the azido group allows for temporal regulation of the crosslinking reaction, which is beneficial for studying dynamic cellular events.
Activity-based probes (ABPs) are chemical tools designed to profile the activity of specific enzyme families. nih.gov this compound can be incorporated into the structure of ABPs to confer a photocrosslinking capability. This enables the covalent labeling of the active enzyme, which can then be identified by mass spectrometry. This approach is particularly advantageous for identifying the cellular targets of drugs and for elucidating the roles of specific enzymes in disease states. nih.gov
Advanced Analytical and Characterization Methodologies for N 5 Azido 2 Nitrobenzoyloxy Succinimide Derived Conjugates
Chromatographic Techniques for Separation and Purification of Conjugated Products
Chromatography is a foundational technique used to separate the components of the complex mixture that results from a conjugation reaction. sinobiological.com This mixture can include the desired conjugated product, unconjugated protein, excess linker, and potential aggregates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The separation is typically achieved using a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. hplc.eu The conjugated protein, having a higher affinity for the hydrophobic stationary phase (e.g., C8 or C18), will elute at a higher acetonitrile (B52724) concentration than the unconjugated protein. hplc.eu This method is also highly effective for removing excess, unreacted ANB-NOS and its hydrolysis byproducts from the final product pool. The sharpness and symmetry of the peaks in the chromatogram provide a clear indication of the sample's purity and homogeneity. For peptide conjugates, which are smaller, RP-HPLC is the primary method for both analysis and purification. sinobiological.comnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Wide-pore C4, C8, or C18 silica (B1680970) (e.g., 300 Å pore size) | Provides a hydrophobic surface for interaction; wide pores are necessary to accommodate large proteins. hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic phase used to elute bound proteins by increasing hydrophobicity. hplc.eu |
| Elution Mode | Linear Gradient (e.g., 5% to 95% B over 30-60 min) | Gradually increases solvent strength to resolve molecules with different hydrophobicities. hplc.eu |
| Detection | UV Absorbance at 215 nm & 280 nm | 215 nm detects the peptide backbone, while 280 nm detects aromatic residues (Tyr, Trp), allowing for comprehensive monitoring. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and influences resolution. |
Size-Exclusion Chromatography (SEC) for Aggregate Detection
Size-Exclusion Chromatography (SEC) is a non-denaturing technique that separates molecules based on their hydrodynamic radius, or size in solution. shimadzu.comnih.gov It is the primary method for quantifying aggregates (dimers, trimers, and higher-order oligomers) in biopharmaceutical preparations. shimadzu.com The formation of aggregates is a critical quality attribute to monitor, as it can be induced by the chemical modifications introduced during conjugation.
In SEC, a column is packed with porous beads. shimadzu.com Larger molecules, like aggregates, cannot enter the pores and thus travel a shorter path, eluting from the column first. nih.gov Monomeric conjugates, being smaller, can partially enter the pores, increasing their path length and causing them to elute later. shimadzu.com Fragments or small molecules like excess linker will be retained the longest. The successful application of SEC requires careful method development, particularly concerning the mobile phase composition. The inclusion of salts (e.g., sodium phosphate) at an appropriate concentration is crucial to minimize undesirable ionic or hydrophobic interactions between the protein conjugate and the column's stationary phase, which could otherwise lead to inaccurate size assessment. nih.govnih.gov
| Elution Order | Species | Relative Molecular Size | Rationale |
|---|---|---|---|
| 1 (First Peak) | High Molecular Weight Aggregates | Largest | Excluded from column pores, resulting in the shortest retention time. shimadzu.com |
| 2 | Dimer | Large | Partially excluded, elutes after aggregates but before the monomer. |
| 3 (Main Peak) | Monomeric Conjugate | Medium | The desired product, which partially enters the pores. shimadzu.com |
| 4 | Unconjugated Protein | Slightly Smaller than Conjugate | May co-elute with the monomer or appear as a shoulder if size is sufficiently different. |
| 5 (Last Peak) | Fragments / Free Linker | Smallest | Fully permeate the pores, resulting in the longest retention time. nih.gov |
Mass Spectrometry (MS) Approaches for Molecular Identification and Stoichiometry Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information, enabling the confirmation of a conjugate's identity and the determination of its modification stoichiometry.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of large biomolecules like proteins and antibodies. researchgate.net In ESI, a sample solution is sprayed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, multiply charged ions of the analyte are produced, which are then analyzed by the mass spectrometer. nih.gov
For this compound conjugates, ESI-MS is critical for determining the distribution of species and the average number of linkers attached per protein, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs. lcms.cz The conjugation reaction typically yields a heterogeneous mixture of proteins with zero, one, two, or more linkers attached. Each attached this compound-payload moiety increases the protein's mass by a defined amount. ESI-MS can resolve these different species, producing a spectrum with a series of peaks, each corresponding to a specific modification number. By deconvoluting the resulting multiply charged ion series, an accurate mass for each species can be determined, allowing for the calculation of the modification stoichiometry. nih.govresearchgate.net For optimal results, ESI-MS is often coupled directly with a separation technique like HPLC or SEC (LC-MS). lcms.cz
| Species | Assumed Mass of Protein | Mass of this compound-Payload | Observed Deconvoluted Mass (Da) |
|---|---|---|---|
| Unconjugated Protein (P) | 148,000 | N/A | 148,000 |
| P + 1 Linker-Payload | 148,000 | 1,200 | 149,200 |
| P + 2 Linker-Payloads | 148,000 | 1,200 | 150,400 |
| P + 3 Linker-Payloads | 148,000 | 1,200 | 151,600 |
| P + 4 Linker-Payloads | 148,000 | 1,200 | 152,800 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another key technique for determining the molecular weight of biomolecules, particularly peptides and smaller proteins. researchgate.net In MALDI, the analyte is co-crystallized with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA). nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte, which typically acquires a single positive charge. americanlaboratory.com The ions are then accelerated into a flight tube, and their mass is determined by their time-of-flight to the detector. researchgate.net
MALDI-TOF MS is highly sensitive and relatively tolerant to buffers and salts, making it a rapid method for confirming the successful conjugation of an this compound linker to a peptide. researchgate.netapmaldi.com The resulting spectrum is typically simpler than an ESI spectrum, showing a prominent peak for the singly charged molecular ion ([M+H]+). The mass shift between the unmodified peptide and the conjugated peptide provides direct confirmation of the modification.
| Analyte | Description | Expected Mass (Da) | Observed [M+H]+ (m/z) |
|---|---|---|---|
| Unmodified Peptide | A 10-amino acid peptide. | 1150.5 | 1151.5 |
| This compound Modified Peptide | Peptide after reaction with this compound (assuming reaction at an amine and loss of succinimide). | 1343.4 (1150.5 + 192.9) | 1344.4 |
Spectroscopic Analysis of N-(5-Azido-2-nitrobenzoyloxy)succinimide-Mediated Reactions
Spectroscopic techniques are fundamental in the analysis of conjugation reactions involving N-(5-Azido-2-nitrobenzoyloxy)succinimide (this compound). These methods allow for both the quantification of the extent of the reaction and the structural verification of the resulting conjugates.
UV-Visible Spectrophotometry for Quantification of Conjugation Efficiency
UV-Visible spectrophotometry is a widely accessible and powerful technique for determining the efficiency of a conjugation reaction, often expressed as the Degree of Labeling (DOL). The DOL represents the average number of this compound molecules conjugated to a single target molecule, such as a protein. The principle relies on the Beer-Lambert law and the distinct spectral properties of the protein and the this compound chromophore.
Proteins typically exhibit a maximum absorbance at a wavelength of approximately 280 nm, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine. nih.gov The this compound molecule contains a nitro-substituted aromatic ring, which provides a characteristic absorbance at a longer wavelength, distinct from the protein's absorbance. cephamls.com This allows for the separate quantification of the protein and the conjugated this compound within the same sample.
To calculate the DOL, the absorbance of the purified conjugate solution is measured at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance (λ_max) for the this compound chromophore. A correction factor (CF) is necessary because the this compound moiety also contributes to the absorbance at 280 nm. The correction factor is the ratio of the absorbance of the free this compound at 280 nm to its absorbance at its λ_max.
The concentration of the protein in the conjugate is calculated using the following equation:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_prot
Where:
A₂₈₀ is the absorbance of the conjugate at 280 nm.
A_max is the absorbance of the conjugate at the λ_max of the this compound chromophore.
CF is the correction factor for the this compound at 280 nm.
ε_prot is the molar extinction coefficient of the protein at 280 nm.
Once the protein concentration is known, the DOL can be determined by:
DOL = A_max / (ε_this compound × Protein Concentration (M))
Where:
ε_this compound is the molar extinction coefficient of the this compound chromophore at its λ_max.
The molar extinction coefficient and λ_max for a specific this compound conjugate may need to be determined empirically, as they can be influenced by the local chemical environment upon conjugation.
Table 1: Hypothetical Data for DOL Calculation of an this compound-Protein Conjugate
| Parameter | Value | Unit | Description |
| Protein Molar Extinction Coefficient (ε_prot) | 210,000 | M⁻¹cm⁻¹ | For a typical IgG antibody at 280 nm. news-medical.net |
| This compound Molar Extinction Coefficient (ε_this compound) | 15,000 | M⁻¹cm⁻¹ | Hypothetical value at λ_max. |
| This compound λ_max | 330 | nm | Hypothetical maximum absorbance wavelength. |
| Correction Factor (CF) | 0.45 | - | Hypothetical A₂₈₀/A₃₃₀ ratio for this compound. |
| Measured A₂₈₀ | 1.200 | - | Absorbance of the purified conjugate at 280 nm. |
| Measured A₃₃₀ (A_max) | 0.350 | - | Absorbance of the purified conjugate at 330 nm. |
| Calculated Protein Concentration | 4.87 x 10⁻⁶ | M | [1.200 - (0.350 x 0.45)] / 210,000 |
| Calculated DOL | 4.8 | - | 0.350 / (15,000 x 4.87 x 10⁻⁶) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Small Molecule Conjugates
For conjugates involving this compound and small molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structural confirmation. news-medical.netnih.gov High-resolution 1D NMR (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom, allowing for verification of the covalent bond formation between this compound and the target molecule.
The conjugation of this compound to a primary amine on a small molecule results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This chemical transformation leads to predictable changes in the NMR spectrum:
Disappearance of NHS Protons: The characteristic signals from the succinimide (B58015) protons of the this compound reagent (typically appearing as a singlet around 2.9 ppm in the ¹H NMR spectrum) will be absent in the spectrum of the purified conjugate.
Appearance of Amide Proton: A new signal corresponding to the newly formed amide proton (N-H) will appear, often in the downfield region of the ¹H NMR spectrum.
Shifts in Target Molecule Signals: Protons and carbons on the small molecule near the site of conjugation will experience a change in their chemical environment, leading to shifts in their corresponding NMR signals.
Persistence of this compound Aromatic Signals: The aromatic protons of the 5-azido-2-nitrobenzoyl group will remain in the spectrum, providing a clear signature of the incorporated this compound moiety. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Changes Upon Conjugation of this compound to a Hypothetical Small Molecule (Alkylamine)
| Functional Group | This compound Reagent (ppm) | Alkylamine (ppm) | This compound-Alkylamine Conjugate (ppm) | Rationale for Change |
| Succinimidyl Protons (-CH₂CH₂-) | ~2.9 (s, 4H) | N/A | Absent | Release of N-hydroxysuccinimide upon reaction. |
| Aromatic Protons (ANB- moiety) | ~7.5-8.5 (m, 3H) | N/A | ~7.6-8.6 (m, 3H) | Signals remain, may experience slight shifts due to changed electronic environment. |
| **Alkyl Protons α to Amine (-CH₂-NH₂) ** | N/A | ~2.7 (t, 2H) | ~3.4 (q, 2H) | Deshielding effect due to the formation of the electron-withdrawing amide bond. |
| Amide Proton (-CO-NH-) | N/A | N/A | ~8.0 (t, 1H) | Appearance of a new signal for the newly formed amide linkage. |
s = singlet, t = triplet, q = quartet, m = multiplet
Gel Electrophoresis and Western Blotting for Protein Conjugate Analysis
For larger biomolecules like proteins, gel electrophoresis and Western blotting are standard methods to confirm successful conjugation with this compound and to analyze the resulting product.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. nih.gov When a protein is conjugated to one or more this compound molecules (MW = 305.2 Da), its total molecular weight increases. This increase results in a discernible upward shift in the protein's band position on the gel compared to the unmodified protein. The magnitude of the shift can provide a qualitative indication of the extent of labeling; a heterogeneous or "smeared" band may suggest a population of proteins with varying numbers of attached this compound molecules. researchgate.net
Western blotting combines the separation power of SDS-PAGE with the specificity of antibody-based detection. nih.gov After transferring the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF), the membrane is probed with antibodies. nih.gov This technique can be used in two primary ways to analyze this compound conjugates:
Detection with a Protein-Specific Antibody: An antibody that specifically recognizes the target protein is used. In this case, the Western blot will show a band for the unmodified protein and a higher molecular weight band (or bands) for the this compound conjugated protein, confirming that the target protein has been modified. researchgate.net
Detection with a Hapten-Specific Antibody: An antibody that recognizes the nitro-azido-benzoyl moiety of this compound could potentially be used to specifically detect only the proteins that have been successfully conjugated.
These techniques are crucial for verifying that the conjugation reaction has occurred on the intended protein target and for assessing the homogeneity of the final conjugate product.
Table 3: Application of Gel-Based Methods for this compound Protein Conjugate Analysis
| Technique | Principle | Expected Outcome for Successful Conjugation | Information Gained |
| SDS-PAGE with Coomassie Staining | Separation of proteins by molecular weight. | A band corresponding to the protein conjugate appears at a higher molecular weight than the band for the unconjugated protein. | Confirms modification; provides a qualitative assessment of conjugation efficiency and heterogeneity. researchgate.net |
| Western Blotting (Protein-Specific Ab) | Immunodetection of a specific protein after SDS-PAGE separation. | Detection of a band or bands at a higher molecular weight than the native protein, confirming the specific modification of the target protein. researchgate.net | Confirms the identity of the modified protein; visualizes the molecular weight shift with high specificity. |
| Native Gel Electrophoresis | Separation of proteins based on size, shape, and native charge. | A shift in the mobility of the protein complex compared to the native protein, reflecting changes in size and/or charge upon conjugation. researchgate.net | Assesses conjugation under non-denaturing conditions; can reveal changes in protein conformation or oligomeric state. |
Computational and Theoretical Studies of N 5 Azido 2 Nitrobenzoyloxy Succinimide Interactions
Molecular Dynamics Simulations of N-(5-Azido-2-nitrobenzoyloxy)succinimide in Biological Environments
Molecular dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time by simulating the forces and interactions between them. substack.commdpi.com This method is fundamental for understanding biological processes at the molecular level and can simulate a variety of experimental conditions, such as molecules in explicit water environments, mimicking biological settings. mdpi.compreprints.org MD simulations can provide a dynamic atomic landscape, revealing molecular conformations and energies at finite temperatures, which may be inaccessible through experimental techniques alone. mdpi.compreprints.org
Quantum Mechanical Calculations of N-(5-Azido-2-nitrobenzoyloxy)succinimide Reactivity
Quantum mechanical (QM) calculations are employed to study the electronic structure and reactivity of molecules. tandfonline.comnih.gov These calculations can provide detailed information about reaction pathways, transition states, and the energy changes involved in chemical transformations. nih.govaip.org For a reactive compound like Anb-nos, QM calculations can offer insights into the energetics and mechanisms of its key reactions, such as the NHS ester aminolysis or the photo-induced nitrene formation and subsequent insertion reactions. sigmaaldrich.com
While the search results discuss QM calculations in the context of reactive collisions and studying the structure and reactivity of clusters tandfonline.comnih.govaip.orgaps.org, specific QM studies focused solely on the reactivity of N-(5-Azido-2-nitrobenzoyloxy)succinimide were not found. However, QM methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are standard tools that could be applied to this compound to:
Determine the charge distribution and reactive sites within the molecule.
Calculate activation energies for the reaction of the NHS ester with amines.
Investigate the electronic excited states and the mechanism of azide (B81097) photolysis to form the nitrene.
Study the potential insertion or addition reactions of the resulting nitrene with various functional groups present in biological molecules.
These calculations could predict the relative ease and likelihood of different reaction pathways, providing a theoretical basis for understanding this compound's behavior as a cross-linking agent.
In Silico Prediction of Potential Off-Target Interactions and Selectivity Profiles
Predicting the off-target interactions and selectivity of this compound is crucial for understanding its behavior in complex biological systems and for designing targeted applications. While no specific studies detailing the in silico off-target profiling of this compound were found in the provided search results, the general methodologies described are applicable. neurips.ccbohrium.comnih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgnih.gov
In silico methods that could be applied include:
Target Prediction Algorithms: Using the chemical structure of this compound to predict potential protein targets based on similarity to known ligands or predicted binding sites. bohrium.complos.orgfrontiersin.org
Docking Studies: Simulating the binding of this compound to the active sites or binding pockets of various proteins to estimate binding affinity and identify potential off-targets. bohrium.com
Machine Learning Models: Training models on existing interaction data to predict the likelihood of this compound interacting with a wide range of biological molecules. plos.orgresearchgate.netnih.gov
These computational approaches could help identify proteins or other biomolecules that this compound might interact with non-specifically, particularly through its photoactivated nitrene, which is known to be highly reactive and less selective than the NHS ester. sigmaaldrich.com Such predictions could inform experimental design and help interpret the results of labeling or cross-linking experiments.
Development of Predictive Models for N-(5-Azido-2-nitrobenzoyloxy)succinimide-Based Conjugation Efficiency
Predictive models are valuable for optimizing bioconjugation reactions and estimating their efficiency. frontiersin.orgnanomedicine-rj.comfrontiersin.org The efficiency of conjugation using reagents like this compound can be influenced by various factors, including the concentration of the reactants, reaction time, pH, temperature, and the nature of the biomolecule being labeled. nih.govnih.gov
While the search results discuss predictive modeling in the context of drug loading efficiency in nanoparticles and bacterial conjugation frontiersin.orgnanomedicine-rj.comfrontiersin.orgnih.gov, specific predictive models developed solely for N-(5-Azido-2-nitrobenzoyloxy)succinimide-based conjugation efficiency were not identified. However, the principles and techniques described for developing predictive models in other conjugation systems could be adapted for this compound. frontiersin.orgnanomedicine-rj.comfrontiersin.org
Potential approaches for developing such models include:
Quantitative Structure-Activity Relationship (QSAR) modeling: Relating the chemical structure of this compound and the biomolecule to be labeled to the conjugation efficiency.
Statistical Modeling: Using experimental data on conjugation efficiency under varying conditions to build models that predict efficiency based on reaction parameters. nanomedicine-rj.com
Machine Learning Techniques: Employing algorithms like Artificial Neural Networks (ANNs) to identify complex relationships between reaction variables and conjugation outcomes, similar to studies on drug loading efficiency. nanomedicine-rj.com
Developing predictive models for this compound conjugation efficiency would involve conducting a series of controlled experiments varying key parameters and then using the resulting data to train and validate computational models. These models could then be used to predict optimal reaction conditions for specific labeling applications, minimizing the need for extensive experimental optimization.
Emerging Research Avenues and Future Perspectives for N 5 Azido 2 Nitrobenzoyloxy Succinimide
Integration of N-(5-Azido-2-nitrobenzoyloxy)succinimide in Next-Generation Biosensing Platforms
The precise spatial control afforded by the photoactivatable nature of ANB-NOS is being leveraged to develop sophisticated biosensing platforms with enhanced sensitivity and multiplexing capabilities. By first reacting the NHS-ester group with an amine-containing molecule and then using light to covalently attach this complex to a surface, researchers can create high-density, patterned arrays of capture molecules.
One promising application lies in the fabrication of microfluidic point-of-care devices. For instance, research has demonstrated the use of this compound to create micron-scale patterns of immunoglobulin (Ig)-binding proteins, such as Protein A and Protein L, on silicon and glass surfaces. soton.ac.uk This method allows for the creation of distinct reaction zones within a single microfluidic channel, enabling the simultaneous detection of multiple analytes from a small sample volume. soton.ac.uk The ability to generate high-density protein motifs with micron-scale resolution is a critical step toward the realization of portable and efficient diagnostic devices. soton.ac.uk
Furthermore, this compound has been employed to functionalize zinc oxide (ZnO) nanorods for the development of electrochemical biosensors. In one study, penicillinase was immobilized on this compound-modified ZnO nanorods to create a penicillin sensor. mdpi.com The high isoelectric point of ZnO provides a favorable microenvironment for protein adsorption, and the covalent linkage facilitated by this compound ensures the stability of the immobilized enzyme. mdpi.com This approach has also been extended to immunosensors, where antibodies are attached to ZnO nanotubes for the detection of C-reactive protein, a biomarker for inflammation. mdpi.com
The versatility of this compound in surface modification is further highlighted by its use in creating DNA-coated carbon nanotubes for biosensing applications. A two-step method involves the photochemical attachment of this compound to the graphitic surface of carbon nanotubes, followed by the coupling of amine-functionalized single-stranded DNA. This technique provides a robust platform for developing novel biosensors based on the unique electronic and optical properties of carbon nanotubes.
| Biosensing Platform | Analyte/Target | Role of this compound | Key Finding |
| Microfluidic Device | Immunoglobulins | Covalent patterning of Ig-binding proteins | High-density, micron-scale protein motifs achieved |
| Electrochemical Biosensor | Penicillin | Immobilization of penicillinase on ZnO nanorods | Stable and sensitive detection of penicillin |
| Immunosensor | C-reactive protein | Attachment of antibodies to ZnO nanotubes | Rapid response time for biomarker detection |
| Carbon Nanotube-based Biosensor | DNA | Functionalization of carbon nanotube surfaces | Facile method for creating DNA-coated nanotubes |
Applications in Stimuli-Responsive Materials and Drug Delivery Systems
The photo-crosslinking capability of this compound is instrumental in the design of stimuli-responsive materials and advanced drug delivery systems. By incorporating this compound into polymers and nanoparticles, researchers can create structures that release their payload in response to specific triggers, such as light.
In the realm of drug delivery, this compound has been used to conjugate targeting ligands, like glucosamine, to mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov These functionalized nanoparticles can then be loaded with therapeutic agents. The photoactivation of the azide (B81097) group on this compound allows for the covalent attachment of the targeting molecule, ensuring a stable linkage. nih.gov This approach has been explored for the targeted delivery of contrast agents for magnetic resonance imaging (MRI) to cancer cells, which exhibit a higher uptake of glucose. nih.gov
Moreover, this compound plays a crucial role in enhancing the stability of microcapsules designed for cell encapsulation and delivery. Alginate hydrogels, commonly used for this purpose, can be crosslinked with this compound to improve their mechanical properties and control their degradation rates. researchgate.net This is particularly important for the long-term viability and function of encapsulated cells, which can be engineered to produce therapeutic proteins. The ability to create covalently linked microcapsules that remain intact in physiological conditions is a significant advancement in the field of cell-based therapies. thermofisher.com
The development of stimuli-responsive hydrogels for controlled release is another active area of research. This compound can be used to modify polymers like polyethylene (B3416737) glycol (PEG) to create photo-crosslinkable hydrogels. soton.ac.uk These hydrogels can encapsulate drugs and release them upon exposure to UV light, which triggers a change in the hydrogel's structure. This on-demand release mechanism offers precise control over the timing and dosage of drug administration.
| Delivery System/Material | Stimulus | Role of this compound | Application |
| Mesoporous Silica Nanoparticles | Light (for conjugation) | Conjugation of targeting ligands (e.g., glucosamine) | Targeted drug/imaging agent delivery to cancer cells |
| Alginate Microcapsules | Light (for crosslinking) | Enhancing mechanical stability and controlling degradation | Cell encapsulation and delivery |
| Polyethylene Glycol (PEG) Hydrogels | Light (for release) | Creation of photo-crosslinkable and degradable hydrogels | Controlled drug release |
N-(5-Azido-2-nitrobenzoyloxy)succinimide in Advanced Cell and Tissue Engineering Research
In the field of cell and tissue engineering, creating environments that mimic the natural extracellular matrix (ECM) is crucial for guiding cell behavior, such as adhesion, proliferation, and differentiation. The ability of this compound to create patterned surfaces and functionalize biomaterials makes it a valuable tool for these applications.
Researchers have utilized this compound to immobilize proteins and peptides onto various substrates to create cell culture platforms with defined biochemical cues. By creating micropatterns of cell-adhesive ligands, it is possible to control the spatial organization of cells and study cell-cell and cell-matrix interactions in a controlled manner. soton.ac.uk For example, this compound can be used to conjugate proteins to hydrogel surfaces, providing specific binding sites for cells and influencing their fate. soton.ac.uk
The modification of natural polymers with this compound is also being explored for the fabrication of scaffolds for tissue regeneration. For instance, dextran (B179266), a biocompatible polysaccharide, can be modified with this compound to create a photo-crosslinkable material. soton.ac.uk This functionalized dextran can then be used to encapsulate cells and form hydrogel scaffolds with tunable properties. The use of light to crosslink the scaffold provides a minimally invasive method for in situ gelation, which is highly desirable for tissue engineering applications.
Furthermore, this compound is being investigated for its potential role in developing organ-on-a-chip models. These microfluidic devices aim to recapitulate the structure and function of human organs and are valuable tools for drug screening and disease modeling. The ability to precisely pattern different cell types and ECM components within the microchannels is essential for creating realistic organ mimics. The photo-patterning capabilities of this compound offer a powerful method for constructing these complex, multi-cellular architectures. google.com
| Research Area | Application | Role of this compound | Key Outcome |
| Cell Culture Platforms | Creating patterned surfaces | Immobilization of cell-adhesive proteins/peptides | Controlled spatial organization of cells |
| Tissue Engineering Scaffolds | Fabricating photo-crosslinkable hydrogels | Modification of natural polymers (e.g., dextran) | Formation of cell-laden scaffolds with tunable properties |
| Organ-on-a-Chip | Constructing complex cellular architectures | Patterning of different cell types and ECM components | Potential for creating more realistic in vitro organ models |
Challenges and Opportunities in Translating N-(5-Azido-2-nitrobenzoyloxy)succinimide-Based Methodologies to Broader Research Contexts
Despite the promising applications of this compound, several challenges need to be addressed for its widespread adoption in diverse research and clinical settings. A primary concern is the use of ultraviolet (UV) light for photoactivation. High-energy UV radiation can be damaging to biological samples, particularly living cells, potentially inducing DNA damage and affecting cell viability and function. alameed.edu.iq While the nitro group in this compound shifts the activation wavelength to a longer, less energetic UV region (around 320-350 nm), minimizing exposure time and intensity remains crucial. alameed.edu.iq
Another challenge is the non-specific reactivity of the nitrene intermediate generated upon photoactivation. While this allows for crosslinking to a wide range of chemical bonds, it can also lead to unintended reactions and the formation of complex product mixtures, which can complicate analysis and interpretation of results. nih.gov Furthermore, the efficiency of the photocrosslinking reaction can be influenced by the surrounding microenvironment, and optimizing reaction conditions for complex biological samples can be challenging.
Despite these challenges, the opportunities presented by this compound-based methodologies are substantial. The ability to achieve spatial and temporal control over bioconjugation is a significant advantage over many conventional crosslinking methods. korambiotech.com This is particularly valuable for applications requiring precise patterning, such as in biosensors and tissue engineering.
Future research will likely focus on developing strategies to overcome the current limitations. This could involve the design of new photo-crosslinkers that are activated by longer wavelength, less damaging light (e.g., visible or near-infrared light). Additionally, the development of more specific photoactivatable groups that target particular functional groups could help to reduce non-specific reactions.
The continued development of analytical techniques, such as mass spectrometry, will also be crucial for characterizing the products of this compound-mediated reactions and for validating the performance of this compound-based platforms. nih.govutexas.edu As these challenges are addressed, the unique capabilities of this compound are poised to unlock new possibilities in a wide range of biomedical applications, from fundamental research to clinical diagnostics and therapeutics.
Q & A
Q. Example Table: Experimental Variables in this compound Synthesis
| Variable Type | Example | Control Method |
|---|---|---|
| Independent | Reaction temperature | Thermostatic bath |
| Dependent | Product yield | HPLC quantification |
| Controlled | Solvent purity | HPLC-grade solvents |
How should researchers analyze contradictory data in this compound studies, such as conflicting results in catalytic efficiency or toxicity profiles?
Methodological Answer:
- Root-Cause Analysis : Compare methodologies from conflicting studies (e.g., differences in assay conditions, sample preparation, or measurement techniques). For instance, discrepancies in toxicity may arise from cell-line specificity or exposure duration .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends or outliers. Highlight methodological limitations (e.g., lack of controls) that may explain contradictions .
- Validation Experiments : Replicate key experiments under standardized conditions to isolate variables contributing to disparities .
What advanced statistical methods are appropriate for evaluating this compound’ dose-response relationships in pharmacological studies?
Methodological Answer:
- Dose-Response Modeling : Use nonlinear regression (e.g., sigmoidal curves) to calculate EC₅₀ values. Software like GraphPad Prism or R packages (e.g.,
drc) can automate curve fitting and confidence interval estimation . - Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding factors (e.g., solvent interactions, cell viability) impacting this compound’ efficacy .
- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., threshold values for activity) to ensure findings are not artifact-driven .
How can sub-questions enhance the investigation of complex phenomena involving this compound, such as its interaction with biological membranes?
Methodological Answer:
- Decomposition : Break the main research question into sub-questions:
- Method Diversity : Combine techniques (e.g., molecular dynamics simulations for structural insights, fluorescence quenching for empirical validation) to address each sub-question .
- Integration : Synthesize sub-question findings to construct a holistic model, ensuring alignment with the primary hypothesis .
What strategies ensure ethical and rigorous data collection in human subject studies involving this compound-derived compounds?
Methodological Answer:
- Protocol Approval : Submit detailed proposals to institutional review boards (IRBs), including risk-benefit analyses and informed consent frameworks .
- Bias Mitigation : Use double-blinded designs and randomization in clinical trials. For observational studies, employ propensity score matching to control for confounding variables .
- Data Transparency : Share raw datasets (anonymized) in repositories like Figshare or Zenodo to enable independent verification .
How can researchers leverage computational tools to predict this compound’ properties and guide experimental prioritization?
Methodological Answer:
- In Silico Modeling : Use density functional theory (DFT) for electronic structure predictions or molecular docking for binding affinity estimates. Validate predictions with targeted experiments (e.g., crystallography) .
- Machine Learning : Train models on existing datasets (e.g., toxicity databases) to predict untested properties. Ensure feature selection aligns with experimental variables (e.g., substituent groups, solvent parameters) .
- Workflow Integration : Embed computational results into hypothesis generation, reducing trial-and-error in lab work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
